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Compound of Interest

Compound Name: 2-(Dimethylamino)acetaldehyde

Cat. No.: B3191170 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Dimethylamino)acetaldehyde, a valuable intermediate in synthetic chemistry. Due to the

limited availability of direct experimental spectra for the free base, this guide incorporates

predicted data and information on its hydrochloride salt to offer a thorough analytical profile for

researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
2-(Dimethylamino)acetaldehyde possesses a simple aliphatic structure with a terminal

aldehyde group and a tertiary amine. This bifunctionality dictates its chemical reactivity and

spectroscopic characteristics.

Molecular Formula: C₄H₉NO[1]

Molecular Weight: 87.12 g/mol [1]

CAS Number: 52334-92-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-
(Dimethylamino)acetaldehyde.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the

dimethylamino, methylene, and aldehyde protons.

Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

(CH₃)₂N- ~2.3 Singlet 6H

-CH₂- ~3.1 Doublet 2H

-CHO ~9.6 Triplet 1H

Note: Predicted data is generated from standard NMR prediction software and may vary from

experimental values.

¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display three signals, one for each unique carbon

environment.

Assignment Predicted Chemical Shift (ppm)

(CH₃)₂N- ~45

-CH₂- ~60

-CHO ~202

Note: Predicted data is based on established chemical shift ranges for similar functional

groups.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The key expected absorption bands for 2-(Dimethylamino)acetaldehyde are detailed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/product/b3191170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3191170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

C-H (aldehyde) ~2820 and ~2720 Medium

C=O (aldehyde) ~1725 Strong

C-H (aliphatic) ~2950-2850 Strong

C-N ~1260-1020 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(Dimethylamino)acetaldehyde, the molecular ion peak (M⁺) is expected

at an m/z of 87.

The primary fragmentation pathway is anticipated to be alpha-cleavage adjacent to the nitrogen

atom, leading to the formation of a stable iminium ion.

Expected Major Fragments:

m/z 58: [(CH₃)₂N=CH₂]⁺ - Resulting from cleavage of the C-C bond between the methylene

and carbonyl groups. This is often the base peak for N,N-dimethylalkylamines.

m/z 29: [CHO]⁺ - A common fragment for aldehydes.

m/z 42: [CH₂=N-CH₃]⁺ - From further fragmentation.

Experimental Protocols
The following provides a general methodology for acquiring spectroscopic data for a liquid

amine compound like 2-(Dimethylamino)acetaldehyde.

5.1. Sample Preparation

NMR: Dissolve approximately 5-10 mg of the neat compound in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For the hydrochloride salt, D₂O is a

common choice.[3] Transfer the solution to a 5 mm NMR tube.
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IR: For a liquid sample, a thin film can be prepared by placing a drop of the compound

between two salt plates (e.g., NaCl or KBr).

MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or

acetonitrile. For electrospray ionization (ESI), the solution is directly infused. For electron

ionization (EI), the sample can be introduced via a direct insertion probe or a gas

chromatography inlet.

5.2. Instrumentation and Data Acquisition

NMR: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard

acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of

1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay (2-5

seconds) are typically used, with proton decoupling.

IR: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a

range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.

MS: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the capillary

voltage and cone voltage are optimized to achieve stable spray and maximal ion intensity.

Data is typically acquired over a mass range of m/z 10-200.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Structure of 2-(Dimethylamino)acetaldehyde and its primary mass spectrometric

fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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